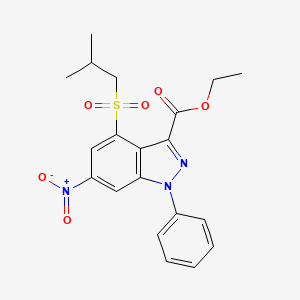
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
描述
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as CFMPG, is a chemical compound that has been studied for its potential use in scientific research. CFMPG belongs to the class of NMDA receptor antagonists, which are known to play a role in the regulation of synaptic plasticity and memory formation.
作用机制
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor and preventing the binding of glycine, which is necessary for the activation of the receptor. This results in the inhibition of the NMDA receptor-mediated synaptic transmission and the modulation of various downstream signaling pathways.
Biochemical and Physiological Effects
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have various biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has also been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. Additionally, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have neuroprotective effects in various animal models of neurological disorders, including ischemia, traumatic brain injury, and neurodegenerative diseases.
实验室实验的优点和局限性
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has several advantages for use in lab experiments, including its potency and selectivity as an NMDA receptor antagonist, its ability to cross the blood-brain barrier, and its availability for purchase from various chemical suppliers. However, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide also has some limitations, including its potential toxicity and the need for careful dosing and administration.
未来方向
There are several future directions for the study of N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, including its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide could be used in combination with other compounds to investigate the role of NMDA receptors in various physiological and pathological processes. Finally, further studies are needed to determine the safety and efficacy of N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in humans and to develop new and improved NMDA receptor antagonists for use in scientific research and clinical practice.
Conclusion
In conclusion, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. It is a potent and selective antagonist of the NMDA receptor, which is involved in various physiological and pathological processes, including synaptic plasticity, learning, and memory. N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has several advantages for use in lab experiments, including its potency and selectivity as an NMDA receptor antagonist, but also has some limitations, including its potential toxicity. There are several future directions for the study of N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, including its potential use in the treatment of neurological disorders and the development of new and improved NMDA receptor antagonists.
科学研究应用
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It is a potent and selective antagonist of the NMDA receptor, which is involved in various physiological and pathological processes, including synaptic plasticity, learning, and memory. N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been used in various animal models to investigate the role of NMDA receptors in these processes.
属性
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-23(21,22)19(12-7-8-14(17)13(16)9-12)10-15(20)18-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUYKASDNIXIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B3607526.png)
![3-amino-6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3607536.png)

![3-amino-N-(2-phenylethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3607547.png)
![ethyl 5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3607551.png)
![1-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B3607556.png)
![2-benzyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3607563.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3607571.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3607578.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-methoxyphenyl)-4-methylbenzamide](/img/structure/B3607585.png)

![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3607606.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3607614.png)
